molecular formula C14H12N2O B2861115 4-Benzooxazol-2-yl-benzylamine CAS No. 760111-76-0

4-Benzooxazol-2-yl-benzylamine

Cat. No. B2861115
CAS RN: 760111-76-0
M. Wt: 224.263
InChI Key: XTFNBGUXOKGTDK-UHFFFAOYSA-N
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Description

“4-Benzooxazol-2-yl-benzylamine” is a chemical compound with the IUPAC name [4-(1,3-benzoxazol-2-yl)phenyl]methanamine . It is a member of the benzoxazole family, which are bicyclic planar molecules that have been extensively used as starting materials for different mechanistic approaches in drug discovery .


Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .


Molecular Structure Analysis

The molecular formula of “4-Benzooxazol-2-yl-benzylamine” is C14H12N2O . The molecular weight is 224.26 .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways . For example, the reaction between 2-aminophenol and 4-amino benzaldehyde in ethanol using Pb(OAc)4 in acetic acid under reflux conditions, followed by reactions with HCl, NaNO2, and NaN3, then further reaction with aromatic nitriles in isopropanol and ZnBr2 was used to obtain tetrazole fused benzoxazoles .


Physical And Chemical Properties Analysis

The melting point of “4-Benzooxazol-2-yl-benzylamine” is 169-170 °C, and the boiling point is predicted to be 361.4±25.0 °C . The predicted density is 1.257±0.06 g/cm3 .

Scientific Research Applications

Safety and Hazards

The safety data sheet for benzylamine, a related compound, indicates that it is a combustible liquid that causes severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed or in contact with skin .

properties

IUPAC Name

[4-(1,3-benzoxazol-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFNBGUXOKGTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzooxazol-2-yl-benzylamine

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